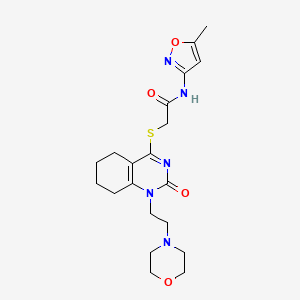

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 898461-02-4

Cat. No.: VC7641036

Molecular Formula: C20H27N5O4S

Molecular Weight: 433.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898461-02-4 |

|---|---|

| Molecular Formula | C20H27N5O4S |

| Molecular Weight | 433.53 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C20H27N5O4S/c1-14-12-17(23-29-14)21-18(26)13-30-19-15-4-2-3-5-16(15)25(20(27)22-19)7-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,23,26) |

| Standard InChI Key | CUZQDBZPPJRQSJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |

Introduction

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique molecular structure, incorporating an isoxazole ring and a hexahydroquinazoline moiety, which are crucial for its potential pharmacological properties. The molecular formula of this compound is C20H27N5O4S, with a reported molecular weight of approximately 433.5 g/mol .

Synthesis of N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

The synthesis of this compound typically involves multi-step synthetic routes. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The synthesis process often starts with commercially available precursors and involves the formation of the isoxazole and hexahydroquinazoline rings through specific chemical reactions.

Synthesis Steps:

-

Formation of the Isoxazole Ring: This can be achieved by cyclization of suitable precursors under acidic conditions.

-

Formation of the Hexahydroquinazoline Moiety: This involves the synthesis of the quinazoline core, which is then reduced to form the hexahydroquinazoline structure.

-

Introduction of the Morpholinoethyl Group: This step involves the attachment of the morpholinoethyl moiety to the hexahydroquinazoline ring.

-

Formation of the Thioacetamide Linkage: The final step involves the introduction of the thioacetamide group to complete the compound's structure.

Potential Applications:

-

Medicinal Chemistry: As a potential inhibitor of specific enzymes or receptors.

-

Pharmacological Research: For exploring its effects on metabolic pathways and signaling processes.

Future Research Directions:

-

Mechanism of Action Studies: To understand how the compound interacts with biological targets.

-

Biological Assays: To assess its efficacy and safety in various disease models.

-

Structure Optimization: To enhance its pharmacological properties through chemical modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume